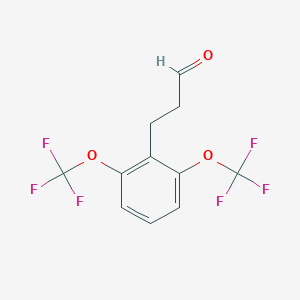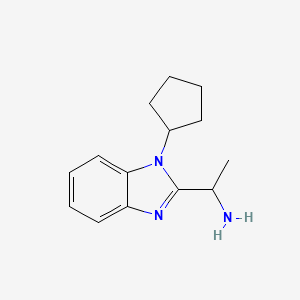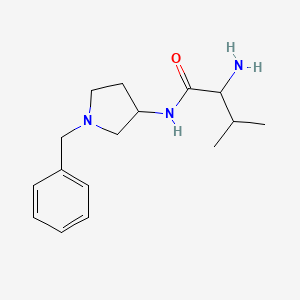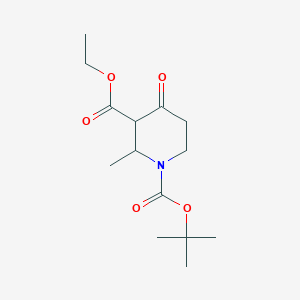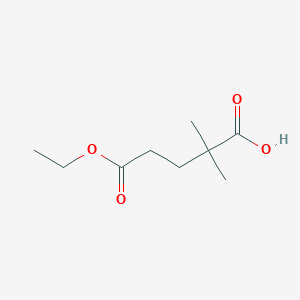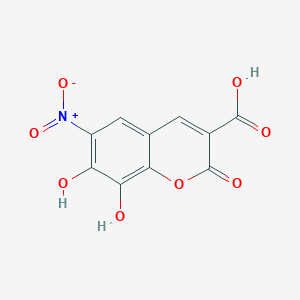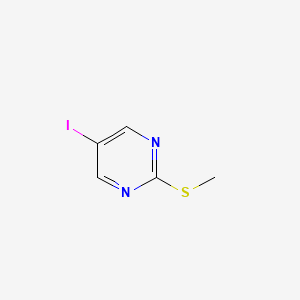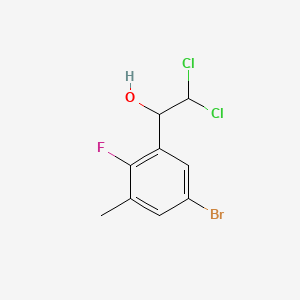
Pomalidomide-5'-C4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-C4-alkyne is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analog that has shown significant antiangiogenic, antiproliferative, and proapoptotic effects. The addition of the C4-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C4-alkyne typically involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the C4-alkyne group .
Industrial Production Methods
Industrial production of pomalidomide-5’-C4-alkyne often employs continuous flow chemistry due to its efficiency and safety. This method allows for the synthesis of the compound in a controlled environment, ensuring high yield and purity. The continuous flow approach typically involves 3-4 steps and results in an overall yield of 38-47% .
化学反応の分析
Types of Reactions
Pomalidomide-5’-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pomalidomide-5’-C4-alkyne can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Pomalidomide-5’-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Pomalidomide-5’-C4-alkyne exerts its effects through several mechanisms. It inhibits the proliferation and induces apoptosis of tumor cells by modulating the immune response. The compound enhances T cell and natural killer cell-mediated immunity and inhibits angiogenesis, which is the formation of new blood vessels. These actions are mediated through its interaction with molecular targets such as cereblon, a protein involved in the regulation of immune responses .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its antiangiogenic and immunomodulatory properties.
Lenalidomide: Another thalidomide analog with similar but distinct pharmacological effects.
Pomalidomide: The base compound from which pomalidomide-5’-C4-alkyne is derived
Uniqueness
Pomalidomide-5’-C4-alkyne is unique due to the presence of the C4-alkyne group, which enhances its chemical properties and expands its range of applications. This modification allows for more versatile chemical reactions and potentially more effective therapeutic applications compared to its analogs .
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(hex-5-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O4/c1-2-3-4-5-10-20-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h1,6-7,11,15,20H,3-5,8-10H2,(H,21,23,24) |
InChIキー |
WBWLCNQHQFLWIN-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)


